molecular formula C19H20N2O3 B6924583 N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide

N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide

Cat. No.: B6924583
M. Wt: 324.4 g/mol
InChI Key: SPMKQRZJHFHMEF-UHFFFAOYSA-N
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Description

N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Properties

IUPAC Name

N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(16-9-4-10-17-18(16)24-13-23-17)20-14-6-5-11-21(12-14)15-7-2-1-3-8-15/h1-4,7-10,14H,5-6,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMKQRZJHFHMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)NC(=O)C3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide typically involves the reaction of 1-phenylpiperidine with 1,3-benzodioxole-4-carboxylic acid. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

In industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets.

    Medicine: The compound has potential therapeutic applications due to its piperidine moiety.

    Industry: In the industrial sector, the compound is used in the development of new materials and products.

Mechanism of Action

The mechanism of action of N-(1-phenylpiperidin-3-yl)-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses .

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